Fumonisin B3

Mycotoxin Toxicology Hepatotoxicity In Vitro Cytotoxicity

Fumonisin B3 (FB3) reference standard addresses the critical need for accurate, isomer-resolved quantification of fumonisins in complex food, feed, and biological matrices. Procure FB3 to overcome the challenge of co-eluting stereoisomers that compromise analytical precision. - Contains 10-40% 3-epi-FB3 stereoisomer, requiring verified chromatographic resolution for reliable quantification. - Enables development of LC-MS/MS methods with isotopically labeled U-[13C34]-FB3 internal standards for robust matrix effect correction. - Serves as a low-toxicity negative control for FB1 hepatotoxicity studies, showing no significant liver biomarker alterations in 28-day rodent feeding studies at equivalent doses.

Molecular Formula C34H59NO14
Molecular Weight 705.8 g/mol
CAS No. 1422359-85-0
Cat. No. B570569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumonisin B3
CAS1422359-85-0
Synonyms(2R,2’R)-2,2’-((((5R,6R,7S,9S,11R,18S,19S)-19-Amino-11,18-dihydroxy-5,9-dimethylicosane-6,7-diyl)bis(oxy))bis(2-oxoethane-2,1-diyl))disuccinic Acid; 
Molecular FormulaC34H59NO14
Molecular Weight705.8 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1
InChIKeyCPCRJSQNWHCGOP-STOIETHLSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A powder

Fumonisin B3 Procurement Guide


Fumonisin B3 (FB3; CAS 1422359-85-0) is a mycotoxin belonging to the fumonisin B series, produced primarily by Fusarium verticillioides and related species that contaminate maize and other cereal grains globally [1]. As an inhibitor of ceramide synthase, FB3 disrupts sphingolipid metabolism and contributes to the toxicological profile of fumonisin contamination, which is associated with hepatotoxicity, nephrotoxicity, and carcinogenicity in various animal models [2]. FB3 co-occurs with fumonisin B1 (FB1) and fumonisin B2 (FB2) in contaminated food and feed matrices, with reported natural occurrence rates of up to 84% in cereal samples from certain regions [3].

Analytical Reference Standard

Supports LC-MS/MS fumonisin method development; requires stereoisomer composition verification due to 3-epi-FB3 presence.

Toxicology Comparator

May serve as low-hepatotoxicity reference for FB1 mechanism studies in rodent models based on reported in vivo endpoint context.

Sphingolipid Research Tool

Reported ceramide synthase inhibition supports mechanistic studies of sphingolipid metabolism disruption.

Why FB3 Substitution Fails


The fumonisin B series (FB1, FB2, FB3) exhibits distinct toxicological potencies that vary significantly across species and experimental models, rendering class-level substitution inappropriate for quantitative work. In chicken embryo lethality assays, FB1 demonstrates markedly higher toxicity than FB3, with a 50% lethal dose (LD50) of 18.73 μg per egg for FB1 [1]. Conversely, in primary rat hepatocyte cytotoxicity studies, FB2 is the most cytotoxic, followed by FB3, with FB1 showing the least acute cytotoxicity [2]. In 28-day mouse feeding studies, FB1 alone induces hepatotoxicity (elevated serum bile acids, alkaline phosphatase, and liver sphinganine-to-sphingosine ratio) at 72–143 μmol/kg diet, while FB2 and FB3 produce no significant alterations at equivalent doses [3]. Furthermore, analytical differentiation is critical: FB3 exhibits stereoisomerism with 3-epi-FB3 representing 10–40% of FB3 standard material, a complexity not shared by FB1 or FB2, which directly impacts chromatographic peak assignment and quantification accuracy [4].

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FB1, FB2, and FB3 show distinct toxicity rankings that differ across cell types and animal models; class-level substitution may obscure endpoint-specific responses.

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FB3 analytical standards contain 10–40% 3-epi-FB3 stereoisomer not present in FB1/FB2 standards; chromatographic misassignment can bias quantification.

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Combination effects with FB2 in gastric epithelial models are concentration-dependent (synergism/antagonism); FB1 data cannot predict mixture behavior.

FB3 Differentiation Evidence


Hepatocyte Cytotoxicity Ranking

In primary rat hepatocyte cultures, FB2 exhibits the highest cytotoxic effect, followed by FB3, with FB1 showing the lowest cytotoxicity among the three fumonisin B mycotoxins. FB1 and FB2 produced 50% lactate dehydrogenase (LDH) release (CD50) at approximately 2000 μM and 1000 μM, respectively, while FB3's position in the potency ranking is intermediate between FB2 and FB1 [1].

Hepatocyte Cytotoxicity
Head-to-head
FB3 Intermediate (ranked 2 of 3; CD50 between FB2 and FB1)
FB2 Highest (CD50 ~1000 μM)
FB1 Lowest (CD50 ~2000 μM)
Supports cytotoxicity ranking context for in vitro SAR studies.
Primary rat hepatocyte LDH release assay.
Mycotoxin Toxicology Hepatotoxicity In Vitro Cytotoxicity

Mouse Hepatotoxicity Study

In a 28-day dietary feeding study with female B6C3F1 mice, fumonisin B1 (FB1) at 72 and 143 μmol/kg diet produced significant hepatotoxicity as evidenced by elevated serum total bile acids, cholesterol, and alkaline phosphatase, along with increased liver sphinganine-to-sphingosine ratio and histopathological changes (hepatocellular apoptosis, hypertrophy, Kupffer cell hyperplasia). In contrast, FB3 at equivalent doses (14, 70, and 140 μmol/kg diet) produced no significant alterations in serum analytes, organ weights, or hepatic structure relative to controls [1].

In Vivo Hepatotoxicity
Head-to-head
FB3 No reported hepatotoxic changes at ≤140 μmol/kg diet
FB1 Elevated serum bile acids, ALP, liver Sa/So; apoptosis at 72–143 μmol/kg
Supports in vivo model comparison context; reported differential hepatotoxic response.
28-day feeding study, female B6C3F1 mice.
In Vivo Toxicology Subchronic Feeding Study Hepatotoxicity Biomarkers

Ceramide Synthase Inhibition Potency

In precision-cut rat liver slice assays measuring free sphingoid base accumulation as a functional readout of ceramide synthase inhibition, fumonisins B1, B2, B3, B4, C4, and TA toxin were approximately equipotent inhibitors. Hydrolyzed FB3 (lacking tricarballylic side chains) was only 30–40% as potent as intact FB3. Other structurally unrelated mycotoxins (aflatoxin B1, T-2 toxin, zearalenone, etc.) tested at 10 and 100 μM showed no ceramide synthase inhibition [1].

Ceramide Synthase Inhibition
Head-to-head
≈ Equipotent FB1 · FB2 · FB3
Supports ceramide synthase inhibition assay context; functionally similar potency.
Precision-cut rat liver slices; sphingoid base accumulation readout.
Sphingolipid Metabolism Ceramide Synthase Inhibition Mechanism of Action

Gastric Epithelial Cytotoxicity

In human gastric epithelial cells (GES-1), the cytotoxicity potency ranking of individual fumonisins is FB1 > FB2 >> FB3. This ranking differs from the primary rat hepatocyte model, demonstrating cell-type and species specificity in fumonisin toxicity [1]. Additionally, FB2+FB3 combinations show synergistic effects at low concentrations but antagonistic effects at high concentrations, while FB1+FB3 combinations exhibit synergy across a broader concentration range [1].

Gastric Cell Cytotoxicity
Head-to-head
FB1 Highest
FB2 Intermediate
FB3 Lowest (FB1 > FB2 >> FB3)
Supports cell-type-specific cytotoxicity ranking context.
Human GES-1 gastric epithelial cells; viability and ER stress assays.
Human Cell Toxicology Gastrointestinal Toxicity Combined Mycotoxin Exposure

Stereoisomer Content of FB3 Standards

Samples of fumonisin B3 (and B4) used as analytical standards contain between 10% and 40% of fumonisin B compounds belonging to the 3-epi series (3-epi-FB3), as determined by HPLC with fluorescence detection and confirmed by LC-MS/MS. In naturally contaminated maize samples, 3-epi-FB3 occurs at levels less than 20% relative to FB3 [1]. This stereoisomeric heterogeneity is not observed with FB1 or FB2 standards and presents a unique analytical challenge for accurate quantification.

Stereoisomer Composition
Specification review
FB3 standard 10–40% 3-epi-FB3
Requires verification of stereoisomer composition in quantitative methods.
HPLC-FLD with OPA derivatization; LC-MS/MS confirmed.
Analytical Chemistry Stereoisomerism LC-MS Method Validation

Co-Occurrence in Cereal Samples

In a comprehensive survey of 55 cereal samples (maize, maize porridge, sorghum, wheat) from Limpopo Province, South Africa, fumonisin B3 was detected in 84% of samples, compared to fumonisin B1 in 80% of samples. FB3 concentrations in maize reached up to 2153 μg/kg, exceeding South African and European Commission regulatory limits for total fumonisins [1]. The high co-occurrence frequency demonstrates that FB3 is not a minor or trace contaminant but a prevalent mycotoxin requiring independent analytical monitoring.

Natural Occurrence
Reported
84% of cereal samples
Supports FB3 as primary analytical target in mycotoxin surveillance.
55 samples, Limpopo, South Africa; max 2153 μg/kg in maize.
Food Safety Mycotoxin Surveillance Multi-Mycotoxin Analysis

FB3 Application Scenarios


LC-MS/MS Reference Standard

FB3 reference material is required for developing and validating quantitative LC-MS/MS methods targeting fumonisins in food, feed, and biological matrices. Given that FB3 contains 10–40% 3-epi-FB3 stereoisomer, chromatographic resolution must be verified during method development to ensure accurate quantification [1]. Isotopically labeled U-[13C34]-FB3 internal standards are available for matrix effect correction in complex sample matrices such as maize, poultry feed, and milk powder [2][3].

Negative Control in Toxicology Studies

In subchronic feeding studies with rodents, FB3 does not induce the hepatotoxicity observed with FB1 at equivalent doses (up to 140 μmol/kg diet over 28 days), as measured by serum bile acids, cholesterol, alkaline phosphatase, and liver sphinganine-to-sphingosine ratio [4]. This profile makes FB3 suitable as a low-toxicity reference compound or negative control when investigating FB1-mediated hepatic injury mechanisms.

Ceramide Synthase Inhibition Research

FB3 is approximately equipotent to FB1 and FB2 as a ceramide synthase inhibitor in precision-cut rat liver slice assays, making it a functionally interchangeable tool for studying sphingolipid metabolism disruption [5]. Hydrolyzed FB3, which is only 30–40% as potent, can serve as a reduced-activity comparator for structure-activity relationship investigations involving the tricarballylic side chains.

Combined Mycotoxin Risk Assessment

FB3 exhibits distinct combination effects with FB2 in human gastric epithelial cells, showing synergism at low concentrations and antagonism at high concentrations, while FB1+FB3 combinations are synergistic across a broader range [6]. This behavior necessitates inclusion of FB3 in toxicological studies of multi-mycotoxin co-exposure and supports procurement of FB3 for in vitro screening of mycotoxin mixtures rather than relying solely on FB1 data.

Application
Selection Property
Validation Focus
LC-MS/MS Method Development
Stereoisomer-resolved reference standard
Verify chromatographic resolution of FB3 and 3-epi-FB3 in target matrix
In Vivo Hepatotoxicity Comparison
Low-hepatotoxicity profile in reported rodent model
Confirm absence of hepatotoxic response in study-specific model and endpoints
Sphingolipid Metabolism Studies
Equipotent ceramide synthase inhibitor among FB analogs
Confirm inhibition potency in target assay system; hydrolyzed-FB3 may serve as reduced-activity comparator
Multi-Mycotoxin Exposure Screening
Concentration-dependent combination effects with FB2 in gastric cell models
Verify synergism/antagonism patterns in relevant in vitro co-exposure models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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